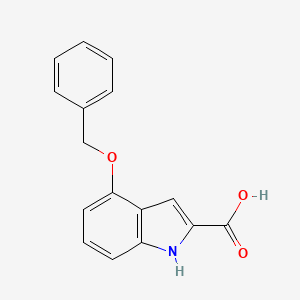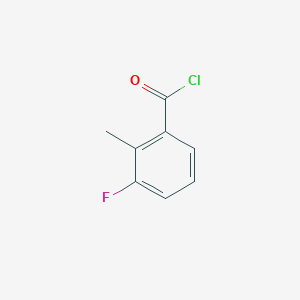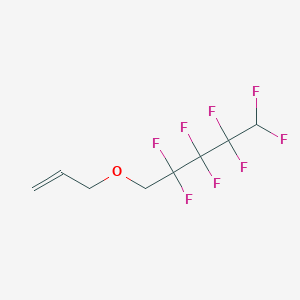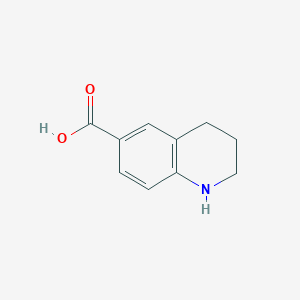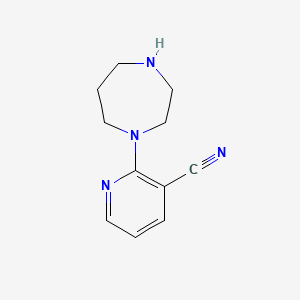
5-(Fmoc-amino)-1-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Fmoc-amino)-1-pentanol” is a compound that contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The synthesis of “5-(Fmoc-amino)-1-pentanol” involves the use of Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The other common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Molecular Structure Analysis
The molecular structure of “5-(Fmoc-amino)-1-pentanol” is characterized by the presence of an Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Chemical Reactions Analysis
The chemical reactions involving “5-(Fmoc-amino)-1-pentanol” are characterized by the use of Fmoc chemistry . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Fmoc-amino)-1-pentanol” are characterized by the presence of an Fmoc group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Applications De Recherche Scientifique
Pharmaceutical Intermediates
It can be used as an intermediate in pharmaceutical synthesis .
Supramolecular Gels
The compound may be involved in the formation of supramolecular gels through co-assembly, which are evaluated for stability and interaction .
Bio-organic Scaffolds
Modified amino acids like this compound can self-assemble into structures serving as scaffolds for various applications .
Peptide-based Hydrogels
These compounds can be part of peptide-based hydrogels suitable for biological and biomedical applications, such as drug delivery and diagnostic tools .
Mécanisme D'action
Target of Action
The primary target of the compound 5-(Fmoc-amino)-1-pentanol, also known as (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate, is the amine group of amino acids . This compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
The mode of action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate involves the protection of the amine group of an amino acid during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The biochemical pathway affected by (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is the peptide synthesis pathway . By protecting the amine group, this compound allows for the controlled formation of peptide bonds, which are crucial for the creation of proteins .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is the successful synthesis of peptides with the desired sequence . By protecting the amine group during synthesis, this compound allows for the selective formation of peptide bonds, leading to the creation of specific peptide sequences .
Action Environment
The action of (9H-Fluoren-9-yl)methyl (5-hydroxypentyl)carbamate is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment can influence the efficacy of this compound. Additionally, temperature can affect the rate of the reactions involved in peptide synthesis .
Orientations Futures
The future directions for “5-(Fmoc-amino)-1-pentanol” could involve its use in the synthesis of peptides . The transformation of solid-phase peptide synthesis (SPPS) represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-13-7-1-6-12-21-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19,22H,1,6-7,12-14H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWFUNORLDFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371397 |
Source


|
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Fmoc-amino)-1-pentanol | |
CAS RN |
209115-33-3 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-(5-hydroxypentyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209115-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51037590 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


